(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide
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Overview
Description
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a benzamide moiety, which can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the prop-2-yn-1-yl group: This step involves the alkylation of the benzo[d]thiazole core with propargyl bromide under basic conditions.
Formation of the benzamide moiety: This involves the reaction of the intermediate with 4-(isopropylsulfonyl)benzoic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzamide moiety or the benzo[d]thiazole core, potentially leading to the formation of amines or reduced thiazole derivatives.
Substitution: The chlorine atom in the benzo[d]thiazole core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound’s benzo[d]thiazole core is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new drugs.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls in bacteria.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide moiety can also interact with similar biological targets.
Uniqueness
What sets (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c1-4-11-23-17-10-7-15(21)12-18(17)27-20(23)22-19(24)14-5-8-16(9-6-14)28(25,26)13(2)3/h1,5-10,12-13H,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWAGIDKNVHHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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